molecular formula C6H5N3O B14918135 1H-Imidazo[4,5-c]pyridin-6-ol

1H-Imidazo[4,5-c]pyridin-6-ol

Cat. No.: B14918135
M. Wt: 135.12 g/mol
InChI Key: OCCDWISPUBWEHC-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridin-6-ol is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with a hydroxyl group (-OH) at the 6-position. The compound’s reactivity and bioactivity are influenced by its electron-rich imidazole ring, hydrogen-bonding capacity of the hydroxyl group, and planarity of the fused aromatic system .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3,5-dihydroimidazo[4,5-c]pyridin-6-one

InChI

InChI=1S/C6H5N3O/c10-6-1-4-5(2-7-6)9-3-8-4/h1-3H,(H,7,10)(H,8,9)

InChI Key

OCCDWISPUBWEHC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC1=O)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the desired imidazo[4,5-c]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-c]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazo[4,5-c]pyridin-6-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-c]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Imidazo[4,5-c]pyridine Derivatives
Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Applications/SAR Insights Source ID
1H-Imidazo[4,5-c]pyridin-6-ol C6H5N3O 135.12 -OH at position 6 Limited direct data; inferred SAR
1H-Imidazo[4,5-c]pyridin-4-ol C6H5N3O 135.12 -OH at position 4 Positional isomer of 6-ol derivative
Epetirimod (1H-Imidazo[4,5-c][1,5]naphthyridin-4-amine) C13H15N5 241.30 -NH2 at position 4; fused naphthyridine Antiviral, antineoplastic
1H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine-6-carboxamide C7H10N4O 166.18 -CONH2 at position 6 Undisclosed (potential solubility modulator)
1-Benzyl-2-butyl-N6-phenyl-1H-imidazo[4,5-c]pyridine-4,6-diamine C23H27N5 385.50 -NH2 at 4,6; benzyl/butyl substituents TLR7 agonist (SAR-dependent activity)
Key Observations:
  • Positional Isomerism: The hydroxyl group’s position (4- vs.
  • Fused Ring Systems : Epetirimod’s fused naphthyridine ring enhances planarity and π-stacking capacity compared to the pyridine-based analogs, correlating with its antiviral activity .
  • Substituent Effects : Bulky alkyl/aryl groups (e.g., benzyl, butyl) in TLR7 agonists () improve metabolic stability but may reduce solubility. Conversely, carboxamide groups () enhance polarity and aqueous solubility .
Key Findings:
  • TLR7 Agonists: Derivatives with 4,6-diamino substitutions () show strong TLR7 activation, with EC50 values in the low micromolar range. Substituents like -CF3 (19i) or -OCH3 (19g) optimize receptor binding and cellular uptake .
  • Antiviral Activity : Epetirimod’s extended aromatic system enables intercalation into viral DNA/RNA, a feature absent in simpler pyridine-based analogs .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Solubility (Predicted) LogP Stability Source ID
This compound Low (hydrophobic core) ~1.2 Sensitive to oxidation (-OH group)
6-Carboxamide () Moderate ~0.5 Stable under dry conditions
Epetirimod Esylate () High (salt form) ~2.1 (free base) Enhanced stability via sulfonate counterion
Key Insights:
  • Solubility : The hydroxyl group in 6-ol derivatives confers moderate polarity but may necessitate prodrug strategies for bioavailability.
  • Salt Forms : Epetirimod esylate () demonstrates how counterions (e.g., ethanesulfonate) improve solubility and formulation stability .

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